

DRAQ7® Staining for Optimal Cell Viability Analysis: Application Notes and Protocols

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Compound of Interest

Compound Name: DRAQ7

Cat. No.: B1164519

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of **DRAQ7®**, a far-red fluorescent dye for the identification of dead or membrane-compromised cells. Optimal incubation time and concentration are critical for achieving accurate and reproducible results in various applications, including flow cytometry, fluorescence microscopy, and high-content screening.

Introduction to DRAQ7®

DRAQ7® is a cell-impermeable anthraquinone dye that specifically stains the nuclei of cells with compromised plasma membranes.^{[1][2][3][4]} Live, healthy cells with intact membranes exclude the dye. Upon loss of membrane integrity, a key indicator of cell death, **DRAQ7®** enters the cell and intercalates with double-stranded DNA, emitting a bright far-red fluorescence.^{[2][3]} This characteristic makes it an excellent tool for dead cell exclusion in a variety of cell-based assays.

Key Applications

- **Flow Cytometry:** Exclusion of non-viable cells from analysis for more accurate immunophenotyping and other flow cytometric applications.^{[1][3][5]}
- **Fluorescence Microscopy:** Real-time and end-point visualization of cell death in culture.^{[1][5]}

- High-Content Screening (HCS): Automated imaging and quantification of cytotoxicity in drug discovery and toxicology studies.[\[5\]](#)
- Long-Term Cell Health Monitoring: Due to its low toxicity, **DRAQ7**® can be used for continuous monitoring of cell viability over several days.[\[5\]](#)[\[6\]](#)[\[7\]](#)

Quantitative Data Summary

The optimal incubation time and concentration for **DRAQ7**® can vary depending on the cell type, experimental conditions, and application. The following table summarizes recommended starting conditions. It is crucial to titrate the reagent for each specific cell type and assay to obtain the best results.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Application	Recommended Concentration	Incubation Time	Incubation Temperature	Key Considerations
Flow Cytometry (Viability)	1 - 3 μ M	5 - 15 minutes	Room Temperature or 37°C	Staining is accelerated at 37°C.[3][5][6][8] No wash step is required.[1][5]
Flow Cytometry (DNA Content/Cell Cycle in Fixed Cells)	5 - 20 μ M	\geq 5 minutes	Room Temperature	Requires cell fixation and permeabilization prior to staining.[4]
Fluorescence Microscopy (Live Cells)	1 - 5 μ M	10 - 30 minutes	Room Temperature or 37°C	Can be added directly to the culture medium.[6][8] Protect from light, especially if other fluorophores are present.[5][8]
Fluorescence Microscopy (Fixed Cells)	5 μ M	15 - 30 minutes	Room Temperature or 37°C	Used as a nuclear counterstain after fixation and permeabilization.[5][6][8]
High-Content Screening (HCS)	2 - 10 μ M	10 - 60 minutes	Optimized for the specific assay	Concentration and incubation time should be optimized for each cell type and compound tested.[9]

Long-Term Cell
Health
Monitoring

1.0 - 1.5 μ M

Continuous

37°C (in culture)

DRAQ7® can be added directly to the culture medium for extended periods.[5]

Experimental Protocols

Protocol for Dead Cell Exclusion in Flow Cytometry

This protocol describes the use of **DRAQ7®** for the identification and exclusion of dead cells in a suspension cell sample.

Materials:

- Cell suspension in a suitable buffer (e.g., PBS)
- **DRAQ7®** stock solution (typically 0.3 mM)
- Flow cytometer

Procedure:

- Prepare a single-cell suspension at a concentration of approximately 5×10^5 cells/mL in your desired buffer.[1]
- Add **DRAQ7®** to a final concentration of 1-3 μ M. For a 0.3 mM stock solution, this corresponds to a 1:300 to 1:100 dilution.
- Gently mix the cell suspension.
- Incubate for 5-15 minutes at room temperature or 37°C, protected from light.[1][3] Note that incubation at 37°C can accelerate the staining process.[3][5][6][8]
- Analyze the samples on a flow cytometer without washing. **DRAQ7®** can be excited by lasers from 488 nm to 647 nm and its emission is detected in the far-red channel (e.g., with a >660 nm filter).[5][6]

Protocol for Visualizing Dead Cells by Fluorescence Microscopy

This protocol provides a method for staining dead cells in an adherent cell culture for visualization by fluorescence microscopy.

Materials:

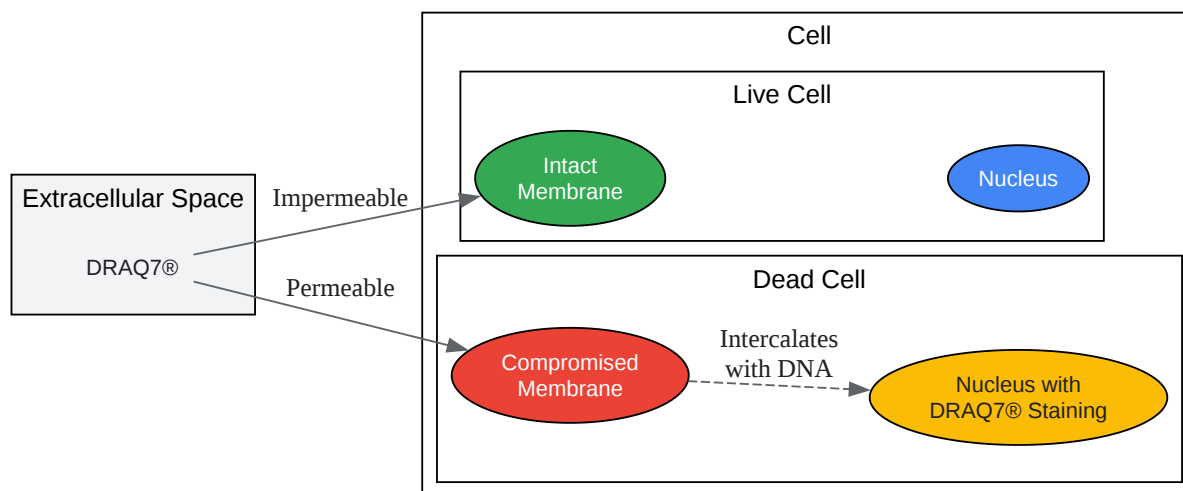
- Adherent cells cultured in a suitable vessel (e.g., chamber slide, microplate)
- Culture medium
- **DRAQ7®** stock solution
- Fluorescence microscope with appropriate filters

Procedure:

- Add **DRAQ7®** directly to the cell culture medium to a final concentration of 1-5 μM .
- Incubate for 10-30 minutes at 37°C in a cell culture incubator, protected from light.
- Image the cells directly without washing. Live cells will show no or very faint fluorescence, while dead cells will exhibit bright nuclear staining.

Diagrams

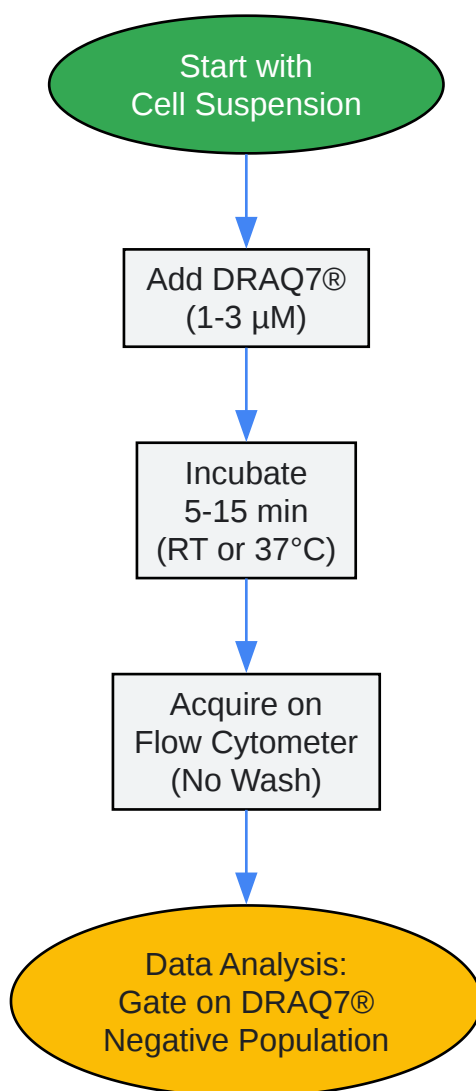
DRAQ7® Mechanism of Action



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Caption: Mechanism of **DRAQ7®** as a dead cell stain.

Experimental Workflow for Flow Cytometry



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Caption: Workflow for dead cell exclusion using **DRAQ7®** in flow cytometry.

Troubleshooting and Optimization

- **High Background Staining:** This may indicate that the **DRAQ7®** concentration is too high. Titrate the dye to a lower concentration. Ensure that the cell preparation is not overly stressed, which could lead to transient membrane permeability.
- **Weak Signal in Dead Cells:** The incubation time may be too short, or the **DRAQ7®** concentration may be too low. Increase the incubation time or concentration. Staining at 37°C can also enhance the signal.^{[3][5][6][8]}

- Staining of Live Cells: While **DRAQ7®** is generally non-toxic, very high concentrations or prolonged exposure could potentially affect some sensitive cell lines. If live cell staining is observed, reduce the concentration and incubation time.

Conclusion

DRAQ7® is a versatile and reliable far-red fluorescent stain for the identification of dead and membrane-compromised cells. By following the recommended protocols and optimizing the incubation time and concentration for your specific experimental setup, you can achieve accurate and reproducible results for a wide range of cell-based assays. Always refer to the manufacturer's specific instructions for the product you are using.

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